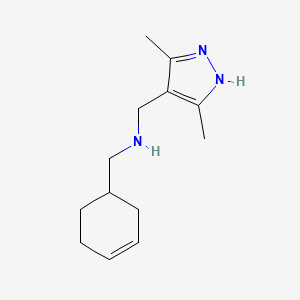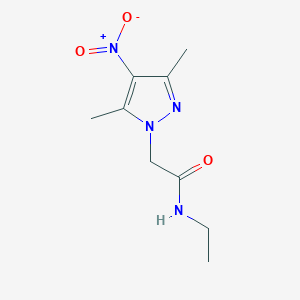
2-(2-Bromo-4-fluorobenzyl)-4,5-dichloropyridazin-3(2h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4-fluorobenzyl)-4,5-dichloropyridazin-3(2h)-one is a complex organic compound that features a pyridazinone core substituted with bromine, fluorine, and chlorine atoms
Vorbereitungsmethoden
The synthesis of 2-(2-Bromo-4-fluorobenzyl)-4,5-dichloropyridazin-3(2h)-one typically involves multi-step organic reactions. One common route starts with the preparation of 2-bromo-4-fluorobenzyl alcohol, which is then subjected to further reactions to introduce the pyridazinone moiety and the dichloro substitution . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
2-(2-Bromo-4-fluorobenzyl)-4,5-dichloropyridazin-3(2h)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4-fluorobenzyl)-4,5-dichloropyridazin-3(2h)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-4-fluorobenzyl)-4,5-dichloropyridazin-3(2h)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-(2-Bromo-4-fluorobenzyl)-4,5-dichloropyridazin-3(2h)-one can be compared with similar compounds such as:
2-Bromo-4-fluorobenzyl alcohol: A precursor in the synthesis of the target compound.
2-Bromo-4-fluorophenylacetonitrile: Another compound with similar substituents but different core structure.
2-Bromo-4-fluorophenol: Shares the bromo and fluoro substituents but has a phenol group instead of a pyridazinone core
Eigenschaften
Molekularformel |
C11H6BrCl2FN2O |
|---|---|
Molekulargewicht |
351.98 g/mol |
IUPAC-Name |
2-[(2-bromo-4-fluorophenyl)methyl]-4,5-dichloropyridazin-3-one |
InChI |
InChI=1S/C11H6BrCl2FN2O/c12-8-3-7(15)2-1-6(8)5-17-11(18)10(14)9(13)4-16-17/h1-4H,5H2 |
InChI-Schlüssel |
DJRDFPAGFCRKBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)Br)CN2C(=O)C(=C(C=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide](/img/structure/B14914353.png)

![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14914368.png)


![n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14914378.png)




![2-cyano-1-[[methyl(propan-2-yl)sulfamoyl]amino]propane](/img/structure/B14914415.png)
![(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
